Cas no 30466-69-4 (Ethanol,2-(2-quinoxalinylamino)-)
Ethanol,2-(2-quinoxalinylamino)- Chemical and Physical Properties
Names and Identifiers
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- Ethanol,2-(2-quinoxalinylamino)-
- 2-(quinoxalin-2-ylamino)ethanol
- 2-(2-quinoxalinylamino)-1-ethanol
- 2-quinoxalin-2-ylamino-ethanol
- AC1MX1JE
- CTK4G5242
- Oprea1_075491
- HMS2645P16
- SCHEMBL12199223
- SMR000334053
- 2-(2-hydroxyethylamino)quinoxaline
- 3F-089
- CS-0358890
- ETHANOL, 2-(2-QUINOXALINYLAMINO)- (8CI)
- DTXSID10396365
- CHEMBL1326412
- MLS000763713
- MFCD00243663
- 30466-69-4
- 2-(Quinoxalin-2-ylamino)ethan-1-ol
- AKOS009127599
- Ethanol, 2-(2-quinoxalinylamino)-
- Ethanol,2-(2-quinoxalinylamino)-(8ci)
- 2-[(quinoxalin-2-yl)amino]ethan-1-ol
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- MDL: MFCD00243663
- Inchi: 1S/C10H11N3O/c14-6-5-11-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7,14H,5-6H2,(H,11,13)
- InChI Key: GDFXHUACYALWTH-UHFFFAOYSA-N
- SMILES: OCCNC1C=NC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 189.09033
- Monoisotopic Mass: 189.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 58Ų
Experimental Properties
- PSA: 58.04
Ethanol,2-(2-quinoxalinylamino)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32616-1g |
2-[(Quinoxalin-2-yl)amino]ethan-1-ol |
30466-69-4 | tech | 1g |
£950.00 | 2023-09-02 | |
| abcr | AB341559-500 mg |
2-(2-Quinoxalinylamino)-1-ethanol, 90%; . |
30466-69-4 | 90% | 500 mg |
€678.60 | 2023-07-19 | |
| abcr | AB341559-1 g |
2-(2-Quinoxalinylamino)-1-ethanol, 90%; . |
30466-69-4 | 90% | 1 g |
€1,312.80 | 2023-07-19 | |
| Chemenu | CM222360-1g |
2-(Quinoxalin-2-ylamino)ethanol |
30466-69-4 | 97% | 1g |
$*** | 2023-03-30 | |
| abcr | AB341559-100 mg |
2-(2-Quinoxalinylamino)-1-ethanol; . |
30466-69-4 | 100MG |
€208.80 | 2022-06-10 | ||
| Key Organics Ltd | 3F-089-1MG |
2-(2-quinoxalinylamino)-1-ethanol |
30466-69-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-089-5MG |
2-(2-quinoxalinylamino)-1-ethanol |
30466-69-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-089-10MG |
2-(2-quinoxalinylamino)-1-ethanol |
30466-69-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-089-0.5G |
2-(2-quinoxalinylamino)-1-ethanol |
30466-69-4 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 3F-089-1G |
2-(2-quinoxalinylamino)-1-ethanol |
30466-69-4 | >90% | 1g |
£770.00 | 2025-02-09 |
Ethanol,2-(2-quinoxalinylamino)- Suppliers
Ethanol,2-(2-quinoxalinylamino)- Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on Ethanol,2-(2-quinoxalinylamino)-
Comprehensive Overview of Ethanol,2-(2-quinoxalinylamino)- (CAS No. 30466-69-4): Properties, Applications, and Research Insights
Ethanol,2-(2-quinoxalinylamino)- (CAS No. 30466-69-4) is a specialized organic compound that has garnered attention in both academic and industrial research due to its unique molecular structure and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the quinoxaline derivative family, which is known for its diverse biological and chemical properties. The quinoxalinylamino moiety in its structure makes it a subject of interest in fields such as medicinal chemistry, material science, and agrochemical research.
One of the key features of Ethanol,2-(2-quinoxalinylamino)- is its heterocyclic backbone, which contributes to its stability and reactivity. Researchers have explored its potential as a building block for synthesizing more complex molecules, particularly in the development of fluorescent probes and ligands for metal coordination. The compound's ability to interact with various metal ions has made it a candidate for applications in sensor technologies and catalysis.
In recent years, the demand for quinoxaline derivatives has surged, driven by their relevance in drug discovery and functional materials. For instance, Ethanol,2-(2-quinoxalinylamino)- has been studied for its potential role in designing antimicrobial agents and anticancer compounds. Its molecular framework allows for modifications that can enhance selectivity and efficacy, addressing current challenges in targeted therapy.
From a synthetic perspective, the preparation of Ethanol,2-(2-quinoxalinylamino)- involves multi-step organic reactions, often starting from readily available precursors like 2-aminoquinoxaline. Optimizing these synthetic routes has been a focus for chemists aiming to improve yield and scalability. Advances in green chemistry have also influenced the development of more sustainable methods for producing such compounds, aligning with global trends toward environmentally friendly practices.
The compound's physicochemical properties, including solubility, melting point, and stability under various conditions, are critical for its practical applications. Studies have shown that Ethanol,2-(2-quinoxalinylamino)- exhibits moderate solubility in polar solvents, which is advantageous for formulation in biomedical applications. Its thermal stability further supports its use in high-temperature processes.
In the context of material science, Ethanol,2-(2-quinoxalinylamino)- has been investigated for its potential in creating advanced polymers and coatings. The incorporation of quinoxaline units into polymer chains can impart desirable properties such as UV resistance and mechanical strength. These attributes are particularly valuable in industries like automotive and aerospace, where durability and performance are paramount.
Another area of growing interest is the compound's role in optoelectronic devices. Quinoxaline derivatives are known for their electron-accepting capabilities, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are exploring how Ethanol,2-(2-quinoxalinylamino)- can be tailored to enhance charge transport and energy conversion efficiency in these devices.
For those searching for CAS No. 30466-69-4 or related terms like quinoxaline derivatives or heterocyclic compounds, it's important to note that this compound represents a niche yet impactful segment of chemical research. Its versatility underscores the importance of continued exploration into its structure-activity relationships and potential applications. Whether in pharmaceuticals, materials, or energy technologies, Ethanol,2-(2-quinoxalinylamino)- offers a promising avenue for innovation.
In summary, Ethanol,2-(2-quinoxalinylamino)- (CAS No. 30466-69-4) is a compound with broad interdisciplinary relevance. Its chemical properties and functional versatility make it a valuable subject for ongoing research. As scientists uncover new ways to harness its potential, this compound is likely to play an increasingly significant role in addressing contemporary challenges across multiple industries.
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